molecular formula C15H11FO4 B6378740 4-(2-Fluoro-5-methoxycarbonylphenyl)-2-formylphenol, 95% CAS No. 1261953-75-6

4-(2-Fluoro-5-methoxycarbonylphenyl)-2-formylphenol, 95%

Cat. No. B6378740
CAS RN: 1261953-75-6
M. Wt: 274.24 g/mol
InChI Key: AJSGFQZSOCLJMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Fluoro-5-methoxycarbonylphenyl)-2-formylphenol, 95% (4-FMCF) is an organic compound with a variety of potential applications in scientific research. It is an aromatic compound with a molecular formula of C10H8FO3. 4-FMCF is a white crystalline solid that is soluble in organic solvents such as benzene, toluene, and chloroform. The compound has been used in a variety of laboratory experiments, including studies of its synthesis, mechanism of action, biochemical and physiological effects, and potential applications.

Scientific Research Applications

4-(2-Fluoro-5-methoxycarbonylphenyl)-2-formylphenol, 95% has a variety of potential applications in scientific research. It has been used in studies of its mechanism of action, biochemical and physiological effects, and potential applications. The compound has been used in studies of enzyme inhibition, receptor binding, and drug metabolism. It has also been used in studies of its antiviral, antifungal, and antibacterial properties. Additionally, 4-(2-Fluoro-5-methoxycarbonylphenyl)-2-formylphenol, 95% has been used in studies of its potential as an insecticide and in studies of its potential as a therapeutic agent for treating cancer and other diseases.

Mechanism of Action

The mechanism of action of 4-(2-Fluoro-5-methoxycarbonylphenyl)-2-formylphenol, 95% is not completely understood. However, it is thought to act as an inhibitor of enzymes involved in the metabolism of drugs and other compounds. It is also thought to act as a receptor agonist, binding to certain receptors in the body and activating them. Additionally, it is thought to act as an antiviral, antifungal, and antibacterial agent.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(2-Fluoro-5-methoxycarbonylphenyl)-2-formylphenol, 95% are not completely understood. However, it is thought to inhibit the activity of certain enzymes involved in drug metabolism, such as cytochrome P450 enzymes. It is also thought to act as a receptor agonist, binding to certain receptors in the body and activating them. Additionally, it is thought to act as an antiviral, antifungal, and antibacterial agent.

Advantages and Limitations for Lab Experiments

4-(2-Fluoro-5-methoxycarbonylphenyl)-2-formylphenol, 95% has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and it is soluble in organic solvents such as benzene, toluene, and chloroform. Additionally, it is relatively stable and has a low toxicity. However, there are also some limitations to its use in laboratory experiments. It is not very soluble in water, and it is not very stable in the presence of light or heat. Additionally, it is not very soluble in polar solvents such as ethanol or methanol.

Future Directions

There are a number of possible future directions for 4-(2-Fluoro-5-methoxycarbonylphenyl)-2-formylphenol, 95%. It could be used in further studies of its mechanism of action, biochemical and physiological effects, and potential applications. It could also be used in further studies of its antiviral, antifungal, and antibacterial properties. Additionally, it could be used in further studies of its potential as an insecticide and in studies of its potential as a therapeutic agent for treating cancer and other diseases. Finally, it could be used in further studies of its potential for drug metabolism inhibition and receptor binding.

Synthesis Methods

4-(2-Fluoro-5-methoxycarbonylphenyl)-2-formylphenol, 95% can be synthesized by a variety of methods. One method is the reaction of 5-methoxycarbonylphenyl-2-formylphenol with 2-fluorobenzene in the presence of a base, such as sodium hydroxide. The reaction is carried out in a solvent such as toluene, and the desired product is then isolated by distillation. Other methods of synthesis include the reaction of 4-chlorophenol with 2-fluorobenzene in the presence of a base, or the reaction of 4-chlorophenol with 2-fluorobenzene in the presence of a halogenating agent.

properties

IUPAC Name

methyl 4-fluoro-3-(3-formyl-4-hydroxyphenyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FO4/c1-20-15(19)10-2-4-13(16)12(7-10)9-3-5-14(18)11(6-9)8-17/h2-8,18H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJSGFQZSOCLJMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)F)C2=CC(=C(C=C2)O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30685304
Record name Methyl 6-fluoro-3'-formyl-4'-hydroxy[1,1'-biphenyl]-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30685304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Fluoro-5-methoxycarbonylphenyl)-2-formylphenol

CAS RN

1261953-75-6
Record name Methyl 6-fluoro-3'-formyl-4'-hydroxy[1,1'-biphenyl]-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30685304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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